2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate
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Overview
Description
2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate is a chemical compound that is often used as a protecting group in organic synthesis. This compound is particularly useful in the protection of hydroxyl groups during chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate typically involves the reaction of 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Acidic or Basic Conditions: Hydrochloric acid, sodium hydroxide
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol and methanesulfonic acid.
Scientific Research Applications
2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for hydroxyl groups in organic synthesis.
Biology: In the modification of biomolecules for various biochemical assays.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate involves the protection of hydroxyl groups. The compound forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step synthetic processes where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine
- 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol
Uniqueness
Compared to similar compounds, 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate offers unique advantages in terms of its stability and reactivity. The methanesulfonate group provides a good leaving group for substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H26O5SSi |
---|---|
Molecular Weight |
298.47 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C11H26O5SSi/c1-11(2,3)18(5,6)16-10-8-14-7-9-15-17(4,12)13/h7-10H2,1-6H3 |
InChI Key |
CFPUCZOFVLISHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOS(=O)(=O)C |
Origin of Product |
United States |
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